1-(2-Phenylethynyl)-2-pyrrolidinone
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Overview
Description
1-(2-Phenylethynyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone typically involves the reaction of 2-phenylethynyl bromide with pyrrolidinone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethynyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Phenylethynyl)-2-pyrrolidinone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Phenylethynyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Phenylethynyl)-1,10-phenanthroline: A compound with a similar phenylethynyl group but different core structure.
1-(2-Phenylethynyl)-1H-indole-2-ylmethanol: Another compound with a phenylethynyl group but an indole core.
Uniqueness: 1-(2-Phenylethynyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring and a phenylethynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-phenylethynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7,9H2 |
InChI Key |
HTTSVXZDXSLAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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